molecular formula C6H4ClF3N2O B2973547 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol CAS No. 2322706-56-7

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B2973547
CAS No.: 2322706-56-7
M. Wt: 212.56
InChI Key: DHCSEARKBLANNX-UHFFFAOYSA-N
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Description

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a trifluoroethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol typically involves the reaction of 5-chloropyrazine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the trifluoroethanol, followed by nucleophilic substitution at the 2-position of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom and pyrazine ring can interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyrazin-2-yl)ethanone: Similar structure but lacks the trifluoroethanol group.

    1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine: Contains a bromine atom and hydrazine group instead of trifluoroethanol.

Uniqueness

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-2-11-3(1-12-4)5(13)6(8,9)10/h1-2,5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSEARKBLANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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